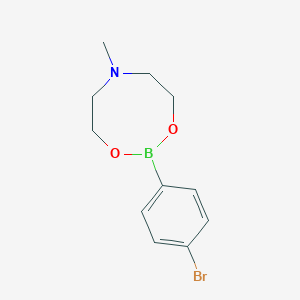

2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BBrNO2/c1-14-6-8-15-12(16-9-7-14)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYBCIKXYVRFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCN(CCO1)C)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50928124 | |

| Record name | 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133468-58-3 | |

| Record name | 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane

An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Executive Summary

This guide provides a comprehensive technical overview for the -4,8-dione, commonly known as 4-Bromophenylboronic acid MIDA ester. This compound is a cornerstone building block in modern organic synthesis, particularly for iterative cross-coupling (ICC) strategies. N-methyliminodiacetic acid (MIDA) boronates offer superior stability, crystallinity, and handling characteristics compared to their parent boronic acids, enabling the construction of complex molecules with high precision.[1][2][3] This document details the underlying chemical principles, compares synthetic methodologies, and presents a robust, scalable experimental protocol. It is intended for researchers, chemists, and professionals in the field of drug development and materials science.

Introduction: The Significance of MIDA Boronates

Boronic acids are indispensable reagents in synthetic chemistry, most notably for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent instability, propensity for dehydration to form boroxines, and often poor chromatographic behavior can complicate multi-step syntheses.[1] To address these challenges, the N-methyliminodiacetic acid (MIDA) ligand was developed as a robust protecting group for boronic acids.[4]

The complexation of a boronic acid with the MIDA ligand rehybridizes the boron center from a reactive sp² state to a more stable, tetrahedral sp³ state.[4] This transformation yields MIDA boronates, which are typically free-flowing, monomeric, and highly crystalline solids.[1][2] Key advantages include:

-

Exceptional Stability: MIDA boronates are stable to benchtop storage, air, moisture, and silica gel chromatography.[1][5]

-

Orthogonal Reactivity: The MIDA-protected boronic acid is unreactive under anhydrous cross-coupling conditions, allowing for selective reactions at other sites on the molecule.[1]

-

Controlled Deprotection: The MIDA ligand can be easily cleaved under mild aqueous basic conditions (e.g., NaOH, NaHCO₃, or even K₃PO₄) to regenerate the free boronic acid in situ for subsequent reactions.[1][6]

These properties make this compound-4,8-dione a bifunctional "linchpin" reagent. The stable MIDA boronate serves as a masked boronic acid, while the bromophenyl group is available for a primary cross-coupling reaction. This dual functionality is the foundation of the iterative cross-coupling platforms used to assemble complex natural products and novel pharmaceutical candidates.[2][3][5]

Reaction Principle and Mechanism

The synthesis of a MIDA boronate is fundamentally a dehydrative condensation reaction. It involves the formation of two ester linkages between the boronic acid and the two carboxylic acid groups of N-methyliminodiacetic acid (MIDA), releasing two equivalents of water.

The trivalent MIDA ligand acts as a tridentate ligand, coordinating to the boron atom through the nitrogen and two carboxylate oxygens. This forms a stable bicyclic structure that effectively sequesters the boron's empty p-orbital, rendering it inert to transmetalation under anhydrous Suzuki-Miyaura conditions.[2][4]

Caption: General reaction scheme for MIDA boronate formation.

Overview of Synthetic Methodologies

Two primary methods exist for the synthesis of MIDA boronates, each with distinct advantages and limitations.

Method A: Dehydrative Condensation (Dean-Stark) This is the traditional and widely used protocol.[1] The boronic acid and MIDA are heated in a solvent mixture (e.g., toluene/DMSO) using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product. While highly effective and scalable, the requisite high temperatures (refluxing toluene, ~110 °C) and acidic conditions can be incompatible with sensitive functional groups, potentially leading to decomposition or protodeboronation.[7][8]

Method B: MIDA Anhydride Method A more recent and milder approach utilizes a pre-dehydrated form of MIDA, known as MIDA anhydride.[8][9] This reagent acts as both the ligand source and an in situ desiccant. The reaction can be performed at lower temperatures (e.g., 70 °C) in a simple sealed vessel without the need for specialized water-removal equipment.[8] This method significantly expands the scope of MIDA boronate synthesis to include thermally sensitive or functionally complex boronic acids.[9]

For its robustness, scalability, and widespread documentation, this guide will detail the Dean-Stark protocol, which remains a workhorse for producing simple, robust building blocks like 4-Bromophenylboronic acid MIDA ester.

Detailed Experimental Protocol (Dean-Stark Method)

This protocol is adapted from a well-vetted and scalable procedure published in Organic Syntheses.[1] It provides a reliable method for producing the title compound in high yield and purity.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example | CAS No. | Notes |

| (4-Bromophenyl)boronic acid | ≥97% | Sigma-Aldrich, Alfa Aesar | 5467-74-3 | May contain varying amounts of the boroxine anhydride, which does not affect the reaction.[1] |

| N-Methyliminodiacetic acid (MIDA) | ≥98% | Alfa Aesar, Sigma-Aldrich | 4408-64-4 | The key ligand for the protection. |

| Toluene | Certified ACS Grade | Fisher Scientific | 108-88-3 | Used as the azeotroping solvent. |

| Dimethyl sulfoxide (DMSO) | Certified ACS Grade | Fisher Scientific | 67-68-5 | Used to solubilize the MIDA ligand.[1] |

| Acetone | ACS Grade | - | 67-64-1 | For precipitation and washing. |

| Diethyl ether (Et₂O) | Anhydrous | - | 60-29-7 | For precipitation and washing. |

Equipment:

-

1000 mL three-necked round-bottom flask

-

Dean-Stark apparatus with condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen or Argon gas inlet

-

Glass funnel and filter paper

-

Standard laboratory glassware

Safety and Handling Precautions

-

(4-Bromophenyl)boronic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[10][11] Handle in a well-ventilated area or fume hood. Avoid inhalation of dust.[12]

-

N-Methyliminodiacetic acid: May cause eye irritation. Standard chemical handling precautions should be observed.

-

Toluene: Flammable liquid and vapor. Toxic if inhaled. Handle exclusively in a fume hood.

-

DMSO: Can increase the rate of skin absorption of other chemicals. Wear appropriate gloves.

-

Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and nitrile gloves are mandatory throughout the procedure.

Synthesis Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Apparatus Setup: Assemble a 1000 mL three-necked flask with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet. Ensure all glassware is dry.

-

Reagent Charging: To the flask, add (4-bromophenyl)boronic acid (50.0 g, 249 mmol, 1.0 equiv), N-methyliminodiacetic acid (40.3 g, 274 mmol, 1.1 equiv), toluene (400 mL), and DMSO (100 mL).

-

Azeotropic Reflux: Begin stirring and gently heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 4-6 hours, or until no more water is collected and the reaction mixture becomes a clear, homogenous solution.

-

Cooldown: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

-

Precipitation: Transfer the cooled reaction mixture to a 1 L Erlenmeyer flask. While stirring, slowly add 200 mL of acetone. A white precipitate should begin to form. Continue stirring for 30 minutes.

-

Further Precipitation: Add 200 mL of diethyl ether to the suspension and continue to stir for another 30 minutes to ensure complete precipitation of the product.

-

Isolation: Collect the white solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake sequentially with 200 mL of acetone and then 200 mL of diethyl ether to remove residual DMSO and other impurities.

-

Drying: Dry the resulting fine white powder under high vacuum to a constant weight. The product, this compound-4,8-dione, is typically obtained in excellent yield (85-95%) and high purity, not requiring further purification.[1]

Characterization

-

Physical Appearance: White, crystalline, free-flowing solid.[1]

-

Molecular Weight: 311.93 g/mol .[13]

-

Melting Point: Typically sharp and well-defined, consistent with literature values.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired (typically in DMSO-d₆) to confirm the structure and purity of the compound, matching established spectral data.[1]

Applications in Drug Discovery and Complex Synthesis

The title compound is a commercially available and widely used building block for the synthesis of complex molecules.[2] Its utility in iterative cross-coupling has enabled the streamlined synthesis of natural products and their analogues.[3][5] In drug discovery, this methodology allows for the rapid generation of diverse molecular libraries by systematically coupling different boronate building blocks, accelerating the structure-activity relationship (SAR) studies that are critical for identifying new therapeutic leads.[14]

Conclusion

The -4,8-dione via dehydrative condensation is a robust and scalable process that provides access to a key building block for modern organic chemistry. The exceptional stability and unique reactivity profile of MIDA boronates have firmly established them as indispensable tools for chemists. By mastering their synthesis and application, researchers can significantly enhance their capability to construct complex and functionally diverse small molecules for applications ranging from pharmaceuticals to materials science.

References

- Santa Cruz Biotechnology.

- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A Scalable, One-Pot Synthesis, Cross-Coupling, and Deprotection of Boronic Acid MIDA Esters. Organic Syntheses, 86, 334.

- Sigma-Aldrich.

- Li, Z., & Burke, M. D. (2015). Synthesis of MIDA Boronates from Boronic Acids. Organic Syntheses, 92, 263-273.

-

St. Amant, A. H., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. Organic Letters, 22(17), 6859–6863. [Link]

- Loba Chemie. N-METHYLDIETHANOLAMINE For synthesis MSDS. (2019).

-

Li, J., & Burke, M. D. (2018). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 51(9), 2092-2103. [Link]

- ECHEMI.

- Labkem.

-

St. Amant, A. H., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

- BLDpharm. (2021).

- Acros Organics.

- Sigma-Aldrich.

- AK Scientific, Inc. Safety Data Sheet for 4-Methylphenylboronic acid.

- CDH Fine Chemical.

-

PubChem. This compound-4,8-dione. National Center for Biotechnology Information. [Link]

- ResearchGate. MIDA boronate library synthesized and screened for biological activity.

-

Watson, A. J. B., et al. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 11(15), 3946-3952. [Link]

- Oakwood Chemical. Product Page: this compound-4,8-dione.

- ChemicalBook. Product Page: this compound-4,8-dione.

- Echemi. Product Page: this compound-4,8-dione.

- Sunway Pharm Ltd. Product Page: this compound-4,8-dione.

-

Coomber, D. C., et al. (2016). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. Macromolecules, 49(12), 4431-4439. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 4. MIDA Boronates [sigmaaldrich.com]

- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 6. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. This compound-4,8-dione | C11H11BBrNO4 | CID 44542259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Bromophenylboronic Acid MIDA Ester

Abstract

This technical guide provides a comprehensive overview of 4-bromophenylboronic acid N-methyliminodiacetic acid (MIDA) ester, a key building block in modern organic synthesis. We delve into its fundamental physicochemical properties, including its structure, stability, and solubility, which underpin its broad utility. This guide will explore the mechanistic basis for its stability and controlled reactivity, offering field-proven insights into its application in iterative cross-coupling reactions—a cornerstone of contemporary small molecule synthesis. Detailed experimental protocols for its preparation and use in Suzuki-Miyaura coupling are provided, alongside a critical discussion of its advantages in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of MIDA boronates for complex molecular construction.

Introduction: The Rise of MIDA Boronates in Synthesis

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1][2] However, the inherent instability of many boronic acids presents significant challenges, including difficulties with purification, long-term storage, and controlled reactivity in sequential cross-coupling strategies.

The development of N-methyliminodiacetic acid (MIDA) boronates has revolutionized the field by providing a robust solution to these challenges.[3] By forming a stable, tetracoordinate boron center, the MIDA ligand effectively "masks" the reactivity of the boronic acid.[4] This allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the boronate group.[4][5] The parent boronic acid can then be readily liberated under mild basic conditions for subsequent cross-coupling.[3]

4-Bromophenylboronic acid MIDA ester is a bifunctional building block of particular importance. It combines the stability and controlled reactivity of the MIDA boronate with a bromine atom, a versatile handle for palladium-catalyzed cross-coupling reactions. This unique combination makes it an ideal substrate for iterative cross-coupling (ICC), a powerful strategy for the modular and efficient synthesis of complex small molecules from a series of simple building blocks.[5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-bromophenylboronic acid MIDA ester is essential for its effective application.

Molecular Structure and Solid-State Properties

The structure of 4-bromophenylboronic acid MIDA ester features a central boron atom coordinated to the nitrogen and two carboxylate oxygens of the MIDA ligand, as well as the carbon of the 4-bromophenyl group. This coordination results in a stable, bicyclic structure.

Table 1: Core Physicochemical Data for 4-Bromophenylboronic Acid MIDA Ester

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BBrNO₄ | [7] |

| Molecular Weight | 311.92 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [8][9][10] |

| Melting Point | 248-253 °C | [9][11] |

| CAS Number | 943552-04-3 | [7] |

The high melting point of this compound is indicative of a stable crystal lattice. MIDA boronates are generally crystalline, free-flowing, and air-stable solids that can be stored on the benchtop indefinitely, a significant advantage over many free boronic acids.[3][12]

Solubility Profile

The solubility of MIDA boronates is a key feature that facilitates their purification. 4-Bromophenylboronic acid MIDA ester exhibits poor solubility in non-polar solvents like hexanes, but is soluble in more polar organic solvents such as tetrahydrofuran (THF).[13] This differential solubility is exploited in a "catch-and-release" purification strategy on silica gel.[6][13]

Table 2: Qualitative Solubility of 4-Bromophenylboronic Acid MIDA Ester

| Solvent | Solubility | Application Insight |

| Water | Insoluble | [10] |

| Methanol | Soluble | [10] |

| Diethyl Ether | Low | Used as a wash solvent during purification.[8] |

| Hexanes/THF mixtures | Insoluble in high hexanes ratio | Allows for precipitation-based purification.[13] |

| Tetrahydrofuran (THF) | Soluble | Used to elute the compound from silica gel.[6][13] |

| Toluene/DMSO | Soluble (in presence of DMSO) | Reaction solvent for synthesis.[8] |

Stability and Reactivity

The remarkable stability of MIDA boronates stems from the formation of a dative N→B bond, which results in a tetracoordinate, sp³-hybridized boron center. This coordinative saturation renders the boron atom less susceptible to protodeboronation and other degradation pathways that plague many free boronic acids.[14]

MIDA boronates are stable to a wide range of reaction conditions, including chromatography on silica gel, which is a significant advantage for the synthesis of complex molecules.[4][5] They are unreactive under standard anhydrous Suzuki-Miyaura cross-coupling conditions, even at elevated temperatures.

The Protective Mechanism and Controlled Deprotection

The utility of 4-bromophenylboronic acid MIDA ester in iterative synthesis is predicated on the ability to selectively deprotect the boronic acid. This "unmasking" is typically achieved by hydrolysis under mild aqueous basic conditions.

The MIDA Protection Strategy

The MIDA ligand serves as a protecting group for the boronic acid functionality. The sp³-hybridized boron center of the MIDA ester is unreactive towards the transmetalation step in the Suzuki-Miyaura catalytic cycle. This allows for selective cross-coupling at the aryl bromide position while the boronic acid remains protected.

Caption: Catch-and-Release Purification Workflow.

Step-by-Step Methodology:

-

Loading: The crude reaction mixture is loaded onto a short plug of silica gel.

-

Catch and Wash: The MIDA boronate is strongly adsorbed ("caught") by the silica gel. Impurities and byproducts are washed away with a solvent system in which the MIDA boronate has minimal mobility, such as a mixture of methanol and diethyl ether. [6]3. Release: The purified MIDA boronate is then eluted ("released") from the silica gel by switching to a solvent in which it is soluble, such as THF. [6][13] This method is particularly powerful as it is general for any compound containing a MIDA boronate moiety and has been a key enabler for the automation of small molecule synthesis. [6][15]

Application in Iterative Suzuki-Miyaura Cross-Coupling

The combination of a stable, protected boronic acid and a reactive aryl bromide in a single molecule makes 4-bromophenylboronic acid MIDA ester an ideal building block for iterative cross-coupling (ICC).

The ICC Strategy

ICC allows for the sequential, controlled assembly of molecular fragments, analogous to solid-phase peptide synthesis. [5][6]A typical ICC cycle involves:

-

Deprotection: The MIDA group of the starting building block is hydrolyzed to reveal the free boronic acid.

-

Coupling: The newly formed boronic acid is subjected to a Suzuki-Miyaura cross-coupling reaction with a second halo-MIDA boronate building block (such as 4-bromophenylboronic acid MIDA ester).

-

Purification: The resulting coupled product, which now contains a new MIDA boronate at one end, is purified.

This cycle can be repeated to systematically build up complex molecular architectures. [6]

Experimental Protocol: Suzuki-Miyaura Coupling

Step-by-Step Methodology:

-

Reactant Preparation: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the deprotected boronic acid (1.0 equiv), 4-bromophenylboronic acid MIDA ester (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 3.0 equiv). [16]2. Solvent Addition: Add a suitable anhydrous solvent, such as 1,4-dioxane or THF. [16]3. Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and stir until the starting materials are consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS). [16]4. Workup: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water or brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by the "catch-and-release" method described previously.

Conclusion and Future Outlook

4-Bromophenylboronic acid MIDA ester is a testament to the power of rational ligand design in overcoming long-standing challenges in organic synthesis. Its exceptional stability, coupled with its capacity for controlled, slow release of the parent boronic acid, has established it as a cornerstone of iterative cross-coupling methodologies. [5]The physicochemical properties of this reagent—its crystallinity, air-stability, and unique chromatographic behavior—have not only simplified the synthesis of complex molecules but have also paved the way for automated synthesis platforms. [6][15] For researchers, scientists, and drug development professionals, 4-bromophenylboronic acid MIDA ester and the broader class of MIDA boronates offer a reliable and versatile platform for the rapid assembly and diversification of small molecule libraries. As the demand for more efficient and sustainable synthetic methods grows, the principles embodied by this reagent will undoubtedly continue to inspire the development of next-generation chemical tools for tackling complex synthetic challenges in medicine and materials science.

References

- Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. (n.d.). National Institutes of Health.

- Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(10), 956-962.

- MIDA boronates are hydrolysed fast and slow by two different mechanisms. (n.d.).

- Li, J., Ballmer, S. G., Gillis, E. P., Fujii, S., Schmidt, M. J., Palazzolo, A. M. E., Lehmann, J. W., Morehouse, G. F., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(7), 2203–2213.

-

Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. Retrieved January 14, 2026, from [Link]

-

MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. (n.d.). Request PDF. Retrieved January 14, 2026, from [Link]

-

Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. Retrieved January 14, 2026, from [Link]

-

Li, J., Ballmer, S. G., Gillis, E. P., Fujii, S., Schmidt, M. J., Palazzolo, A. M. E., ... & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(7), 2203-2213. Retrieved January 14, 2026, from [Link]

-

Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., ... & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature chemistry, 9(10), 956-962. Retrieved January 14, 2026, from [Link]

-

Kelly, A., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(17), 6940-6944. Retrieved January 14, 2026, from [Link]

- Apparatus and Methods for the Automated Synthesis of Small Molecules. (2016). Google Patents.

-

A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]

-

General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Kelly, A., Chen, P.-J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. Retrieved January 14, 2026, from [Link]

-

Coombs, J. R., Z. M. Hudson, M. J. G. F. and S. G. D. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 935-942. Retrieved January 14, 2026, from [Link]

-

Aslam, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(15), 4993. Retrieved January 14, 2026, from [Link]

-

4-Bromophenylboronic acid MIDA. (n.d.). SLS. Retrieved January 14, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

-

Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., ... & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature chemistry, 9(10), 956-962. Retrieved January 14, 2026, from [Link]

-

Leveraging 4-Bromophenylboronic Acid in Advanced Organic Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. nbinno.com [nbinno.com]

- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 4. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]

- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-ブロモフェニルボロン酸 MIDA エステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 4-溴苯基硼酸甲基亚氨基二乙酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 4-Bromophenylboronic acid CAS#: 5467-74-3 [m.chemicalbook.com]

- 11. 4-Bromophenylboronic acid MIDA ester 97 943552-04-3 [sigmaaldrich.com]

- 12. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 13. US20160207943A1 - Apparatus and Methods for the Automated Synthesis of Small Molecules - Google Patents [patents.google.com]

- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

The Bench-Stable Boronic Acid Surrogate: A Technical Guide to 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Instability of Boronic Acids with MIDA Esters

In the landscape of modern synthetic chemistry, particularly in the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone. Central to this reaction is the use of organoboron compounds, most commonly boronic acids. However, the utility of many boronic acids is hampered by their inherent instability, often leading to decomposition and diminished reactivity, which can complicate their storage and application in complex syntheses.[1]

To address this challenge, the development of bench-stable boronic acid surrogates has been a significant area of research. Among the most successful of these are the N-methyliminodiacetic acid (MIDA) boronates.[2][3] These compounds are typically crystalline, free-flowing solids that exhibit remarkable stability to air, moisture, and chromatography.[2][4] This guide focuses on a key building block in this class: 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione , also known as 4-Bromophenylboronic acid MIDA ester . Its stability allows for the precise and controlled release of the reactive boronic acid in situ under mild basic conditions, paving the way for its use in iterative cross-coupling strategies for the synthesis of complex small molecules, natural products, and pharmaceutical precursors.[4][5]

Physicochemical Properties and Identifiers

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. The key identifiers and properties of this compound-4,8-dione are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 943552-04-3 | [1][6] |

| Molecular Formula | C₁₁H₁₁BBrNO₄ | [1][6] |

| Molecular Weight | 311.92 g/mol | [1] |

| Appearance | White to off-white powder/crystalline solid | [4] |

| Melting Point | 248-253 °C | |

| Synonyms | 4-Bromophenylboronic acid MIDA ester |

Synthesis Protocol: A Detailed, Step-by-Step Guide

The synthesis of this compound-4,8-dione is a straightforward and high-yielding procedure involving the condensation of 4-bromophenylboronic acid with N-methyliminodiacetic acid (MIDA). The following protocol is adapted from a robust and verified procedure.[4]

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of 4-Bromophenylboronic acid MIDA ester.

Experimental Procedure

-

Reaction Setup: In a 500-mL, single-necked, round-bottomed flask equipped with a magnetic stir bar, combine 4-bromophenylboronic acid (24.99 g, 124.4 mmol, 1.0 equiv) and N-methyliminodiacetic acid (18.31 g, 124.4 mmol, 1.0 equiv).[4]

-

Solvent Addition: To the flask, add 125 mL of a freshly prepared 5% (v/v) solution of dimethyl sulfoxide (DMSO) in toluene. This should result in a white solid suspended in a colorless solution.[4]

-

Azeotropic Water Removal: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux in an oil bath preheated to 140 °C.[4]

-

Reaction Monitoring: Continue refluxing for 2 hours. During this time, water will collect in the Dean-Stark trap. The reaction is complete when water evolution ceases.[4]

-

Cooling and Filtration: Allow the reaction mixture to cool to room temperature. The product will precipitate as a white solid. Collect the solid by vacuum filtration.[4]

-

Washing and Drying: Wash the collected solid sequentially with toluene (3 x 50 mL) and acetone (3 x 50 mL).[4]

-

Final Product Isolation: Transfer the product to a tared round-bottomed flask and dry under reduced pressure (1 mmHg) at 23 °C for 4 hours. This will yield 4-bromophenylboronic acid MIDA ester as a free-flowing, air-stable, white powder (expected yield: ~94%).[4]

Characterization and Quality Control

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, CD₃CN) | δ: 7.55 (d, J = 8.0 Hz, 2H), 7.41 (d, J = 8.0 Hz, 2H), 4.07 (d, J = 16.0 Hz, 2H), 3.89 (d, J = 16.0 Hz, 2H), 2.50 (s, 3H).[4] |

| ¹³C NMR (100 MHz, CD₃CN) | δ: 169.2, 135.2, 131.6, 124.1, 62.5, 48.2.[4] |

| ¹¹B NMR (100 MHz, CD₃CN) | δ: 12.0.[4] |

| IR (thin film, acetone) | 3012, 1745, 1584, 1459, 1339, 1294, 1237, 1216, 1187, 1037, 995, 867, 812, 707 cm⁻¹.[4] |

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound-4,8-dione lies in its role as a stable and easily handleable building block for Suzuki-Miyaura cross-coupling reactions. The MIDA ligand effectively "protects" the boronic acid, rendering it unreactive under standard anhydrous coupling conditions.[3][4] This allows for chemoselective reactions at other sites within a molecule.

The boronic acid can be readily "deprotected" or released in situ using mild aqueous basic conditions, at which point it can participate in the desired cross-coupling. This slow-release mechanism is particularly advantageous when dealing with unstable boronic acids.[1]

Iterative Cross-Coupling Workflow

Caption: Iterative cross-coupling using a MIDA boronate building block.

This iterative approach is highly valuable in the synthesis of complex biaryls and other conjugated systems frequently found in pharmaceutical candidates. The presence of the bromo-substituent on the phenyl ring of the title compound provides a handle for further functionalization, either before or after the MIDA-boronate is utilized in a coupling reaction.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound-4,8-dione and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[7]

-

Storage: Store in a tightly closed container in a cool, dry place.

-

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8]

-

In case of skin contact: Wash off with soap and plenty of water.[7]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[8]

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

-

Conclusion

This compound-4,8-dione is a highly valuable, air-stable reagent that serves as a convenient surrogate for the corresponding boronic acid. Its ease of synthesis, purification, and handling, combined with its controlled release of the active boronic acid, makes it an indispensable tool for researchers in organic synthesis and drug discovery. The ability to perform iterative cross-coupling reactions opens up efficient pathways to complex molecular architectures, solidifying the role of MIDA boronates as a cornerstone of modern synthetic strategy.

References

-

Organic Syntheses Procedure, Coll. Vol. 10, p.86 (2004); Vol. 77, p.1 (2000).

-

Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.2007 , 129 (21), 6716–6717.

-

BLDpharm. MIDA Boronate: A New Organo-boron Reagent.

-

Chemoselective Boronic Ester Synthesis by Controlled Speciation. PMC.

-

4-Bromophenylboronic MIDA Ester ¹³C NMR. Organic Syntheses.

-

Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications (RSC Publishing).

-

PubChem. This compound-4,8-dione.

-

A Mild and Simple Method for Making MIDA Boronates. Amazon S3.

-

Sigma-Aldrich. MIDA-protected Boronate Esters.

-

Thermo Fisher Scientific. Safety Data Sheet - 4-Bromophenylboronic acid.

-

Sigma-Aldrich. Safety Data Sheet.

-

Sigma-Aldrich. 4-Bromophenylboronic acid MIDA ester.

-

SynZeal. Safety Data Sheet.

-

Oakwood Chemical. This compound-4,8-dione.

Sources

- 1. This compound-4,8-dione | C11H11BBrNO4 | CID 44542259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. This compound-4,8-dione [oakwoodchemical.com]

- 7. synzeal.com [synzeal.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Crystal Structure of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane, a heterocyclic organoboron compound. While an experimentally determined crystal structure for this specific molecule is not publicly available, this document leverages crystallographic data from closely related analogs and established principles of structural chemistry to present a predictive model of its solid-state architecture. The guide details the probable synthesis, molecular geometry, key structural parameters, and potential applications in organic synthesis and medicinal chemistry, with a particular focus on its role as a stable boronic acid surrogate in cross-coupling reactions.

Introduction: The Significance of Dioxazaborocanes

Dioxazaborocanes, a class of heterocyclic compounds featuring a boron atom in an eight-membered ring system, have garnered significant interest in synthetic and medicinal chemistry.[1][2] These compounds are adducts formed from the condensation of boronic acids with N-substituted diethanolamines.[3] A key feature of their structure is the formation of a transannular dative bond between the nitrogen and boron atoms, which confers a tetracoordinate geometry on the boron center.[3][4] This structural motif imparts considerable stability to the boronic acid moiety, rendering dioxazaborocanes as solid, often crystalline, and air-stable compounds that are easier to handle and purify compared to their parent boronic acids.[5]

The stability of dioxazaborocanes makes them excellent protecting groups for boronic acids, which are pivotal reagents in a myriad of organic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][6] The ability to mask the reactive boronic acid functionality and release it under specific conditions is of great value in multi-step syntheses. Furthermore, the unique electronic and steric properties of boron-containing molecules have propelled their investigation in drug discovery, with several boron-based drugs having received regulatory approval.[7]

This guide focuses on a specific derivative, this compound, providing a detailed, albeit predictive, exploration of its crystal structure and chemical properties.

Synthesis and Molecular Structure

The synthesis of this compound is anticipated to follow a well-established protocol for the formation of N-alkyldiethanolamine boronic esters.[5] The reaction involves the condensation of 4-bromophenylboronic acid with N-methyldiethanolamine.

Caption: Synthetic route to the target compound.

The molecular structure of this compound is characterized by the central 1,3,6,2-dioxazaborocane ring. The boron atom is bonded to two oxygen atoms within the ring and to the carbon atom of the 4-bromophenyl group. The key structural feature is the intramolecular dative bond between the nitrogen atom (N6) and the boron atom (B2). This B←N coordination results in a distorted tetrahedral geometry around the boron atom.[3]

Caption: Predicted molecular structure of the target compound.

Predicted Crystallographic and Spectroscopic Data

While a definitive crystal structure is unavailable, we can predict the key crystallographic parameters based on published data for analogous compounds.[3] The crystal system is likely to be monoclinic or orthorhombic. The crucial B-N bond distance is expected to be in the range of 1.65 to 1.75 Å, which is indicative of a strong dative interaction.[3]

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (representative examples) |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| B-N distance (Å) | 1.65 - 1.75 |

| Average B-O distance (Å) | 1.45 - 1.48 |

| B-C distance (Å) | 1.60 - 1.63 |

| O-B-O angle (°) | 100 - 105 |

| N-B-C angle (°) | 110 - 115 |

Spectroscopic characterization would be essential to confirm the identity and structure of the synthesized compound.

-

¹¹B NMR Spectroscopy: This technique is particularly informative for boron-containing compounds. A chemical shift (δ) in the range of 5 to 15 ppm is expected, which is characteristic of a tetracoordinate boron atom in a neutral complex.[8][9]

-

¹H and ¹³C NMR Spectroscopy: These spectra would show characteristic signals for the 4-bromophenyl group, the N-methyl group, and the methylene protons of the diethanolamine backbone.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic bands for the B-O, B-C, and C-N bonds.

-

Mass Spectrometry (MS): This would be used to confirm the molecular weight of the compound.

Experimental Protocols

Synthesis of this compound

-

To a stirred solution of 4-bromophenylboronic acid (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add N-methyldiethanolamine (1.05 eq) at room temperature.[5]

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture as a white solid.

-

Collect the solid by filtration and wash with a small amount of cold solvent.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Dry the purified product under vacuum to yield this compound as a crystalline solid.

X-ray Crystallography (Hypothetical)

-

Grow single crystals of the compound by slow evaporation of a saturated solution in an appropriate solvent.

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data at a low temperature (e.g., 100 K) using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

-

Process the diffraction data (integration, scaling, and absorption correction).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structure using full-matrix least-squares on F².

Applications in Drug Development and Organic Synthesis

The primary application of this compound is as a stable and easily handleable precursor to 4-bromophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.[6] The bromo- and boronic acid functionalities on the same molecule make it a versatile building block for the synthesis of more complex molecules.

Caption: Role in Suzuki-Miyaura cross-coupling.

In the context of drug development, the incorporation of boron-containing moieties can modulate the physicochemical properties of a lead compound, such as its lipophilicity and metabolic stability.[7] The 4-bromophenyl group is also a common pharmacophore, and its presence allows for further functionalization via cross-coupling reactions to explore structure-activity relationships.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust, predictive model based on the well-established chemistry of related compounds. The synthesis is straightforward, and the resulting compound is expected to be a stable, crystalline solid. Its primary utility lies in its role as a surrogate for 4-bromophenylboronic acid in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The structural and chemical insights presented herein offer a valuable resource for researchers in organic synthesis and medicinal chemistry who are interested in leveraging the unique properties of dioxazaborocanes.

References

-

Organic Syntheses Procedure. boronic esters. [Online] Available at: [Link]

- Klimkina, E. V., et al. (2008). Synthesis and structures of new 1,3,6,2-dioxazaborocanes containing substituents in the ocane fragment. Russian Chemical Bulletin, 57(10), 2206–2214.

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction. Organic & Biomolecular Chemistry, 12(1), 47–52.

- Dick, G. R., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(5), 346–361.

-

ResearchGate. (A) The investigated structures of dioxazaborocane for Suzuki–Miyaura cross‐couplings. [Online] Available at: [Link]

- Inglesby, P. A., & Wilson, C. G. (2020). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Organic Process Research & Development, 24(1), 58–64.

- Frost, C. G., & Howarth, J. (2014). Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction. Organic & Biomolecular Chemistry, 12(1), 47–52.

- Gaber, A. M. (2016). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. In Boron Rich Solids (pp. 25-45).

- RSC Publishing. (2014).

- Liu, Z., et al. (2015). N-methyldiethanolamine: A multifunctional structure-directing agent for the synthesis of SAPO and AlPO molecular sieves. Journal of Colloid and Interface Science, 445, 119–126.

- Vedejs, E., & Chapman, R. W. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 75(4), 1301–1308.

- Burke, M. D., et al. (2011). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 88, 280–291.

-

MOLBASE. 2-[4-(1,3,6,2-dioxazaborocan-2-yl)phenyl]-1,3,6,2-dioxazaborocane. [Online] Available at: [Link]

- Al-Rawi, J. M. A., et al. (2019). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Molecules, 24(18), 3291.

- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2018). Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. Journal of Al-Nahrain University, 21(3), 1–9.

- Kóti, J., et al. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 25(21), 5038.

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.

Sources

- 1. Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Stability and Storage of MIDA Boronates

Abstract

N-methyliminodiacetic acid (MIDA) boronates have emerged as indispensable tools in modern organic synthesis, primarily serving as exceptionally stable and versatile surrogates for often-unstable boronic acids.[1][2][3] Their widespread adoption in Suzuki-Miyaura iterative cross-coupling (ICC) and complex molecule synthesis stems from a unique combination of robust stability under a wide array of synthetic conditions and precisely controlled reactivity for subsequent transformations.[4] This guide provides a comprehensive technical overview of the principles governing MIDA boronate stability, their degradation pathways via controlled hydrolysis, and field-proven best practices for their storage, handling, and application.

The Foundation of Stability: Structural and Electronic Properties

The remarkable stability of MIDA boronates is not accidental but a direct consequence of their unique three-dimensional structure. Unlike free boronic acids, which possess a vacant p-orbital on an sp²-hybridized boron atom, MIDA boronates feature an sp³-hybridized boron center. This rehybridization occurs through the formation of a dative bond from the nitrogen atom of the N-methyliminodiacetic acid (MIDA) ligand to the boron atom.

This coordination effectively shields the boron's Lewis acidic site, rendering it kinetically inaccessible to many reagents that would readily decompose a free boronic acid, such as oxidants, strong acids, and various nucleophiles.[5][6] Studies have shown that while similar adducts, like those from N-methyldiethanolamine, have dynamic N→B bonds, the bond in MIDA boronates is kinetically robust at temperatures up to 150 °C.[6] This inherent stability makes MIDA boronates compatible with a vast range of common synthetic transformations, including but not limited to oxidation, olefination, and even exposure to strongly acidic conditions (e.g., TfOH).[6][7] Consequently, they are generally crystalline, free-flowing solids that are stable to benchtop storage under air indefinitely and are fully compatible with silica gel chromatography.[1][4][7]

Caption: Structural contrast between a reactive boronic acid and a stable MIDA boronate.

Controlled Reactivity: The Two Mechanisms of Hydrolysis

The utility of MIDA boronates hinges on the ability to controllably cleave the MIDA ligand to "release" the free boronic acid at the desired synthetic step. This deprotection occurs via hydrolysis, and mechanistic studies have revealed two distinct, tunable pathways.[8][9][10] The choice of conditions dictates whether the hydrolysis is rapid ("fast release") or gradual ("slow release").[10][11]

Base-Mediated Hydrolysis (Fast Release)

Treatment of a MIDA boronate with a strong aqueous base, such as 1M sodium hydroxide (NaOH), results in rapid hydrolysis, typically completing in under 10 minutes at room temperature.[12][13] This mechanism involves a rate-limiting attack of a hydroxide ion at one of the MIDA ligand's carbonyl carbons, proceeding more than three orders of magnitude faster than the neutral pathway.[8][9][10] This method is ideal when the immediate, quantitative generation of the boronic acid is required for a subsequent reaction.

Neutral Hydrolysis (Slow Release)

In the presence of a milder base like potassium phosphate (K₃PO₄) in an aqueous/organic solvent mixture (e.g., dioxane/H₂O), or even just with water clusters, MIDA boronates undergo a much slower hydrolysis.[8][11] This "neutral" pathway involves a rate-limiting cleavage of the B-N bond facilitated by water molecules.[8][9][10] This slow-release mechanism is a cornerstone of modern cross-coupling chemistry. It allows for the gradual, in-situ generation of highly unstable boronic acids (e.g., 2-heterocyclic, vinyl, and cyclopropyl derivatives) during a Suzuki-Miyaura reaction.[5][12] By maintaining a low steady-state concentration of the reactive boronic acid, side reactions like protodeboronation and polymerization are minimized, leading to dramatically improved yields.[5][12]

The rate of hydrolysis is dictated by pH, water activity, and the efficiency of mass transfer between aqueous and organic phases.[8][10]

Caption: The two distinct pathways for MIDA boronate hydrolysis.

Best Practices for Storage and Handling

The inherent stability of MIDA boronates simplifies their storage and handling requirements significantly compared to their boronic acid counterparts.

Long-Term Storage

-

Condition: MIDA boronates should be stored as crystalline, free-flowing solids.

-

Atmosphere: They are indefinitely stable on the benchtop under air and do not require storage under an inert atmosphere.[1][13] In a comparative study, various unstable boronic acids showed significant decomposition after just 15 days, whereas the corresponding MIDA boronates showed no detectable decomposition by ¹H NMR after more than 60 days.[13]

-

Temperature: Standard room temperature is sufficient for long-term storage.

-

Container: Store in well-sealed vials or bottles to prevent contamination.

Handling and Purification

-

General Handling: Can be weighed and handled in air without risk of degradation.

-

Solvent Compatibility: They are soluble in various organic solvents and stable in anhydrous non-protic solvents.[1] Prolonged standing (more than an hour) in alcoholic solutions should be avoided as it may lead to some decomposition.[14]

-

Chromatography: MIDA boronates are universally compatible with silica gel chromatography, a major advantage for purification.[7][15] Common eluents include mixtures of ethyl acetate, diethyl ether, and THF. Dichloromethane/methanol can be used for TLC analysis but may cause some decomposition during preparative chromatography.[14]

-

Incompatible Reagents: While robust, MIDA boronates are generally incompatible with hard nucleophiles like lithium aluminum hydride (LiAlH₄), diisobutylaluminium hydride (DIBAL), and various metal alkoxides.[7]

Quantitative Stability and Experimental Protocols

Comparative Stability Data

The stability advantage of MIDA boronates over free boronic acids is not merely qualitative. The following table summarizes data from literature, highlighting the dramatic difference in benchtop stability.

| Compound Class | Boronic Acid (% Remaining after 15 days) | MIDA Boronate (% Remaining after ≥60 days) |

| 2-Furanyl | <5% | >95% |

| 2-(N-Boc)pyrrolyl | <5% | >95% |

| (E)-Styrenyl | ~70% | >95% |

| Vinyl | <5% | >95% |

| Cyclopropyl | ~25% | >95% |

| Data synthesized from studies by Burke and coworkers.[13] |

Protocol: Assessment of Benchtop Stability

This protocol provides a direct method for validating the superior stability of a MIDA boronate.

Objective: To quantify and compare the degradation of a free boronic acid versus its corresponding MIDA boronate over time when stored under ambient conditions.

Methodology:

-

Sample Preparation: Place 10-20 mg of the freshly prepared free boronic acid and its corresponding MIDA boronate into separate, labeled, uncapped vials.

-

Storage: Store the vials side-by-side on the laboratory bench, exposed to the ambient air and light.

-

Time Points: Designate analysis time points (e.g., Day 0, Day 7, Day 15, Day 30, Day 60).

-

NMR Analysis: At each time point, accurately weigh approximately 2-3 mg of each solid into an NMR tube. Add a deuterated solvent (e.g., 0.6 mL of DMSO-d₆) containing an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum for each sample.

-

Quantification: Calculate the molar amount of the compound remaining by integrating a characteristic peak relative to the internal standard. Express this as a percentage of the Day 0 sample.

Protocol: Controlled Deprotection for Suzuki-Miyaura Coupling

The choice of deprotection protocol is dictated by the stability of the boronic acid being released.

Caption: Workflow for a slow-release Suzuki-Miyaura cross-coupling reaction.

Methodology A: Fast Deprotection (for stable boronic acids)

-

Dissolve the MIDA boronate in an appropriate organic solvent (e.g., THF).

-

Add 1.0 M aqueous NaOH solution at room temperature (23 °C).

-

Stir vigorously for 10-15 minutes.

-

Acidify the aqueous layer (e.g., with 1N HCl) and extract the free boronic acid with an organic solvent (e.g., ethyl acetate).

-

Use the resulting boronic acid solution immediately in the subsequent reaction.

Methodology B: Slow-Release In-Situ Deprotection (for unstable boronic acids) [12][13]

-

To a reaction vessel, add the MIDA boronate (1.2 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., 5 mol% Pd(OAc)₂), and a ligand (e.g., 10 mol% SPhos).

-

Add the base, aqueous potassium phosphate (K₃PO₄, 7.5 equiv).

-

Add the solvent system, typically 5:1 dioxane/H₂O.

-

Heat the mixture to the required reaction temperature (e.g., 60 °C) for the specified time (e.g., 6 hours). The MIDA boronate will slowly hydrolyze, and the resulting boronic acid will be consumed in the cross-coupling reaction.

Conclusion

MIDA boronates represent a paradigm shift in the handling and application of organoboron reagents. Their exceptional stability, derived from the protective sp³-hybridized boron center, allows them to be stored and handled with unprecedented ease. This stability is perfectly complemented by a capacity for controlled, predictable hydrolysis, which can be tuned to either release boronic acids rapidly or gradually. This deep mechanistic understanding empowers researchers to leverage MIDA boronates for the construction of complex molecules with greater efficiency, reliability, and scope, solidifying their role as a cornerstone of modern synthetic strategy.

References

-

Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. Available at: [Link]

-

Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. Available at: [Link]

-

Request PDF. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. Available at: [Link]

-

Lipshutz, B. H., et al. (n.d.). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. Available at: [Link]

-

Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. SciSpace. Available at: [Link]

-

Organic Syntheses. (n.d.). MIDA Boronates. Organic Syntheses. Available at: [Link]

-

Yadav, J. S., et al. (n.d.). Recent advances in the synthesis and reactivity of MIDA boronates. Royal Society of Chemistry. Available at: [Link]

-

Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Europe PMC. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. Available at: [Link]

-

Yadav, J. S., et al. (2021). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. Available at: [Link]

-

Sci-Hub. (n.d.). MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. Sci-Hub. Available at: [Link]

-

Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. Available at: [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

-

Kelly, A. M., et al. (2021). Preparation of MIDA Anhydride and Reaction with Boronic Acids. National Institutes of Health. Available at: [Link]

-

Kelly, A., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ACS Publications. Available at: [Link]

-

He, C., & Pan, X. (2020). MIDA Boronate Stabilized Polymers as a Versatile Platform for Organoboron and Functionalized Polymers. ACS Publications. Available at: [Link]

-

Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. Available at: [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. Available at: [Link]

-

Gillis, E. P., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

-

Kelly, A., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. Available at: [Link]

-

Gillis, E. P., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. National Institutes of Health. Available at: [Link]

-

Spencer, J., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. MDPI. Available at: [Link]

Sources

- 1. MIDA Boronates [sigmaaldrich.com]

- 2. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Sci-Hub. MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions / Synfacts, 2009 [sci-hub.box]

- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 5. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. [PDF] MIDA boronates are hydrolysed fast and slow by two different mechanisms | Semantic Scholar [semanticscholar.org]

- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

N-Methyliminodiacetic Acid (MIDA) Boronates: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Overcoming the Instability of Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to this reaction are boronic acids; however, their utility is often hampered by inherent instability. Many boronic acids, particularly heterocyclic, vinyl, and cyclopropyl derivatives, are prone to decomposition through processes like protodeboronation, oxidation, and polymerization, making their long-term storage and handling challenging.[1][2] This instability not only complicates their use but can also lead to diminished yields and reproducibility in coupling reactions.[1]

To address these limitations, the development of stable boronic acid surrogates has been a significant area of research. Among the most successful and versatile solutions to emerge are N-methyliminodiacetic acid (MIDA) boronates.[3] Developed by the laboratory of Martin D. Burke, MIDA boronates are air-stable, crystalline solids that are compatible with a wide range of reaction conditions and purification techniques, including silica gel chromatography.[3][4] This guide provides an in-depth exploration of MIDA boronates, from their fundamental principles to practical applications, offering researchers and drug development professionals the insights and methodologies needed to effectively leverage these powerful reagents.

The MIDA Boronate Advantage: A Tale of Two Hydrolysis Mechanisms

The remarkable stability and utility of MIDA boronates stem from the unique properties of the N-methyliminodiacetic acid ligand. The trivalent MIDA ligand chelates the boron atom, inducing a change in hybridization from the reactive sp² state of a boronic acid to a more stable sp³ state in the MIDA boronate. This structural change effectively "protects" the boron center, rendering it unreactive under anhydrous cross-coupling conditions.[5][6]

The true elegance of the MIDA boronate platform lies in the controlled release of the active boronic acid under specific aqueous basic conditions. This "slow-release" mechanism is governed by two distinct hydrolysis pathways.[7][8][9]

-

Fast, Base-Mediated Hydrolysis: In the presence of a strong aqueous base like sodium hydroxide (NaOH), MIDA boronates undergo rapid hydrolysis, typically within minutes at room temperature.[2][7] This pathway involves the rate-limiting attack of a hydroxide ion at one of the MIDA carbonyl carbons.[7][8][9]

-

Slow, Neutral Hydrolysis: Under milder basic conditions, such as with aqueous potassium phosphate (K₃PO₄), a much slower, neutral hydrolysis mechanism predominates.[7] This pathway involves the rate-limiting cleavage of the B-N dative bond by a small cluster of water molecules and does not require an external acid or base.[7][8][9]

This dual-hydrolysis behavior allows for precise control over the release of the boronic acid, a critical factor in the successful coupling of unstable derivatives. By slowly generating the reactive boronic acid in situ, its concentration remains low throughout the reaction, minimizing decomposition and maximizing the efficiency of the cross-coupling process.[7]

Synthesis and Purification of MIDA Boronates

The preparation of MIDA boronates is a straightforward process, typically involving the condensation of a boronic acid with N-methyliminodiacetic acid. While early methods often required harsh, high-temperature conditions with a Dean-Stark apparatus to remove water, milder and more user-friendly protocols have since been developed.[10]

General Protocol for MIDA Boronate Synthesis using MIDA Anhydride

A significant advancement in the synthesis of MIDA boronates is the use of MIDA anhydride. This reagent serves as both the MIDA source and an in situ desiccant, enabling the reaction to proceed under milder conditions and simplifying the overall procedure.[10][11]

Experimental Protocol:

-

Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the boronic acid (1.0 equiv) and MIDA anhydride (1.5 - 3.0 equiv).

-

Solvent Addition: Add anhydrous dioxane to the reaction vessel to achieve a concentration of 0.2 M with respect to the boronic acid.

-

Reaction: Heat the reaction mixture to 70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture can be cooled to room temperature. The crude MIDA boronate can be purified by silica gel chromatography. A notable feature of MIDA boronates is their unique chromatographic behavior; they are often immobile in less polar solvents like diethyl ether and can be eluted with more polar solvents like tetrahydrofuran (THF).[12] This allows for a "catch-and-release" purification strategy where impurities are washed away before the desired MIDA boronate is eluted.[10][12] Alternatively, due to their often crystalline nature, MIDA boronates can be purified by recrystallization.[4]

Characterization of MIDA Boronates

The structural integrity and purity of MIDA boronates are typically confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are routinely used to characterize MIDA boronates. In the ¹H NMR spectrum, the protons of the MIDA ligand typically appear as a set of characteristic signals. For example, the methylene protons often present as two distinct doublets due to their diastereotopic nature.[13] The chemical shift of the boron atom in the ¹¹B NMR spectrum is indicative of its sp³ hybridization state.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of the synthesized MIDA boronates.[13]

-

X-ray Crystallography: For crystalline MIDA boronates, single-crystal X-ray diffraction provides unambiguous structural confirmation and detailed information about bond lengths and angles.[14][15][16]

Stability and Handling of MIDA Boronates

One of the most significant advantages of MIDA boronates is their exceptional stability. They are generally free-flowing, crystalline solids that are stable to air and moisture, allowing for indefinite storage on the benchtop without special precautions.[1][4] This contrasts sharply with the often-limited shelf life of their corresponding boronic acids.

Quantitative Stability Comparison

The enhanced stability of MIDA boronates over their boronic acid counterparts has been quantitatively demonstrated.

| Boronic Acid Derivative | % Remaining after 15 days (Boronic Acid) | % Remaining after ≥60 days (MIDA Boronate) |

| 2-Furan | <5% | >95% |

| 2-Benzofuran | 75% | >95% |

| 2-Thiophene | 60% | >95% |

| 2-Benzothiophene | 85% | >95% |

| 2-Pyrrole | <5% | >95% |

| 2-Indole | <5% | >95% |

| Vinyl | <5% | >95% |

| Cyclopropyl | 30% | >95% |

| Data adapted from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2009, 131, 6961–6963.[1] |

This remarkable stability simplifies handling and ensures the consistent quality of the reagent over time, a crucial factor in both academic research and industrial drug development.

Applications in Suzuki-Miyaura Cross-Coupling: The "Slow-Release" Strategy

The "slow-release" of boronic acids from their MIDA boronates under mild basic conditions has revolutionized the Suzuki-Miyaura cross-coupling of previously challenging substrates.[1] This strategy is particularly effective for reactions involving unstable boronic acids and unactivated aryl chlorides.

General Protocol for Slow-Release Suzuki-Miyaura Cross-Coupling

Experimental Protocol:

-

Reaction Setup: In a dry reaction vessel, combine the MIDA boronate (1.0-1.2 equiv), the aryl or heteroaryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂), and a suitable phosphine ligand (e.g., SPhos).

-

Solvent and Base: Add a solvent system, typically a mixture of dioxane and water (e.g., 5:1). Add the base, potassium phosphate (K₃PO₄, ~3-7.5 equiv).

-

Reaction: Heat the reaction mixture to a temperature between 60-100 °C. The reaction progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. The mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Note: For challenging couplings, such as those involving 2-pyridyl MIDA boronates, the addition of a copper co-catalyst (e.g., Cu(OAc)₂) may be beneficial.

Workflow for Slow-Release Suzuki-Miyaura Cross-Coupling

Caption: A generalized workflow for the slow-release Suzuki-Miyaura cross-coupling using MIDA boronates.

MIDA Boronates as Protecting Groups in Multistep Synthesis

The stability of MIDA boronates extends beyond their use in cross-coupling reactions. They are compatible with a wide array of common synthetic reagents, allowing them to be carried through multiple synthetic steps.[14][17] This enables the synthesis of complex boronic acids from simpler, readily available MIDA boronate starting materials.

Diagram of MIDA Boronate Protection/Deprotection Cycle

Sources

- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. A modular and concise approach to MIDA acylboronates via chemoselective oxidation of unsymmetrical geminal diborylalkanes: unlocking access to a novel ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00378A [pubs.rsc.org]

- 17. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

reactivity profile of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane

An In-Depth Technical Guide to the Reactivity Profile of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane

Abstract

This technical guide provides a comprehensive overview of the reactivity, handling, and application of this compound, a prominent member of the N-methyliminodiacetic acid (MIDA) boronate family. MIDA boronates have emerged as exceptionally stable and versatile alternatives to traditional boronic acids in organic synthesis. This document delves into the core principles governing the unique reactivity of this compound, with a primary focus on its application in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this powerful synthetic building block.

Introduction: A Paradigm Shift in Boron Chemistry